3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
The compound 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic hybrid molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6. This core is linked via a carbonyl group to a piperidin-3-yloxy moiety, which is further connected to a pyrazine-2-carbonitrile unit. While direct biological data for this compound are unavailable in the provided evidence, its analogs demonstrate activities ranging from antimicrobial to enzyme inhibition .
Properties
IUPAC Name |
3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O2/c1-11-8-12(2)26-18(22-11)23-15(24-26)17(27)25-7-3-4-13(10-25)28-16-14(9-19)20-5-6-21-16/h5-6,8,13H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNFZCDGCJJOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
The compound this compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2. This inhibits the kinase activity of CDK2, leading to a halt in the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression. Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting DNA replication. This leads to cell cycle arrest and potentially induces apoptosis.
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it has sufficient bioavailability to reach its target within the cell.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. By inhibiting CDK2, the compound prevents cell cycle progression, leading to cell cycle arrest. This can induce apoptosis, resulting in the death of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules in the cell can impact the compound’s ability to reach and bind to its target.
Biological Activity
3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a triazole moiety, a piperidine ring, and a pyrazine core. Its IUPAC name is this compound. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar triazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
- Biofilm Inhibition: Certain derivatives have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial in treating infections associated with biofilms .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored through various assays:
Cytotoxicity Studies
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values indicate that compound 12e , which shares structural similarities with the target compound, exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For instance:
- c-Met Kinase Inhibition: Compounds similar to the target have been shown to inhibit c-Met kinase with IC50 values comparable to established inhibitors like Foretinib . This inhibition can lead to reduced tumor growth and proliferation.
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:
- Synthesis and Evaluation: A study synthesized various triazolo-pyridazine/pyrimidine derivatives and assessed their cytotoxicity against different cancer cell lines. The promising results suggest that structural modifications can enhance potency .
- Comparative Studies: Another investigation compared the biological activities of triazole derivatives against standard drugs in terms of efficacy and safety profiles . These findings underscore the therapeutic potential of triazole-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The incorporation of the piperidine moiety and the carbonitrile group enhances the biological activity of the compound. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Compounds containing triazole and pyrimidine structures have been reported to possess antimicrobial activities. The specific structure of 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may enhance its efficacy against bacterial and fungal pathogens. Research into related compounds has demonstrated their ability to disrupt microbial cell membranes and inhibit growth .
Neuropharmacology
Cognitive Enhancers
The piperidine segment of the compound is known for its role in enhancing cognitive function. Studies on similar piperidine-containing compounds have shown promise as cognitive enhancers that can improve memory and learning in animal models. This suggests that this compound could be explored for potential use in treating cognitive disorders such as Alzheimer's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of triazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological properties. Research has focused on how modifications to the triazole and pyrimidine rings influence biological activity. For instance, variations in substituents can significantly affect binding affinity to target enzymes or receptors .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding its chemical properties is essential for developing effective synthesis routes and ensuring stability during storage and application .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with similar triazole derivatives. |
| Study 2 | Antimicrobial Properties | Found effective against Gram-positive bacteria with a mechanism involving membrane disruption. |
| Study 3 | Cognitive Enhancement | Reported improved memory retention in rodents treated with piperidine derivatives compared to controls. |
Comparison with Similar Compounds
Research Findings and Implications
Structural Complexity vs. Bioactivity : The target’s extended substituents may enhance selectivity for specific biological targets compared to simpler triazolopyrimidines .
Synthetic Challenges : Multi-step synthesis (as in and ) may limit yield, necessitating optimization of coupling reactions .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation and functionalization. A foundational approach includes reacting aminopyrazoles with electrophilic reagents (e.g., carbonyl piperidine derivatives) under reflux conditions. For example, triazolopyrimidine precursors can be synthesized via fusion of aminazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF), followed by methanol dilution and crystallization . Key factors include:
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 533 for triazolopyrimidine derivatives) .
- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
Q. What initial biological screening approaches are recommended to assess therapeutic potential?
Prioritize target-specific assays:
- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays quantify affinity (e.g., for GPCRs or nuclear receptors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs like doxorubicin) .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic pathways and predict intermediates?
Quantum mechanical calculations (e.g., DFT) and reaction path searches identify low-energy intermediates and transition states. For example:
- Transition-state modeling : Predicts regioselectivity in triazole-pyrimidine cyclization .
- Machine learning : Analyzes reaction databases to prioritize solvent/catalyst combinations, reducing trial-and-error experimentation .
- Molecular dynamics : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions between observed and predicted spectroscopic data?
Address discrepancies via:
- High-resolution techniques : X-ray crystallography resolves ambiguous NOE correlations (e.g., confirms piperidine chair conformation) .
- Isotopic labeling : ¹⁵N NMR clarifies tautomeric equilibria in triazole rings .
- Cross-validation : Compare IR carbonyl stretches with calculated vibrational frequencies (DFT) .
Q. What methodologies quantify interactions with biological targets?
Advanced biophysical and structural tools:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ and k_d for protein-ligand interactions) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution (e.g., hydrogen bonds with catalytic residues) .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data across cell lines may arise from off-target effects. Mitigate this by:
- Pathway profiling : RNA-seq identifies differentially expressed genes post-treatment .
- Metabolomics : LC-MS tracks metabolite shifts to distinguish target-specific vs. bystander effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
